REACTION_CXSMILES
|
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].[CH2:7]1[O:9][CH2:8]1>O>[OH:9][CH2:8][CH2:7][NH:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CO)(C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
NC(CO)(C)C
|
Name
|
NaCl ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
65.25 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred over 16 hours, during which time the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The H2O was removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the remaining 2-amino-2-methyl-propan-1-ol was distilled
|
Type
|
DISSOLUTION
|
Details
|
The crude residue was dissolved
|
Type
|
CUSTOM
|
Details
|
precipitated with the addition of hexanes
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCNC(CO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 145.5 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |